

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Butyl-decahydronaphthalene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Butyl-decahydronaphthalene**

Cat. No.: **B1267208**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known physicochemical properties of **1-Butyl-decahydronaphthalene** (CAS No: 92369-80-7). **1-Butyl-decahydronaphthalene**, a derivative of decalin, is primarily utilized as a solvent and an additive in various chemical applications.^[1] This document compiles essential data on its physical and chemical characteristics, outlines standard experimental methodologies for their determination, and includes visualizations of relevant chemical processes. The information presented is intended to support research, development, and safety assessments involving this compound.

Physicochemical Properties

The fundamental physicochemical properties of **1-Butyl-decahydronaphthalene** are summarized in the table below. These parameters are crucial for understanding the behavior of the compound in various experimental and industrial settings.

Property	Value	Unit
Molecular Formula	C ₁₄ H ₂₆	
Molar Mass	194.36	g/mol
Density	0.849	g/cm ³
Boiling Point	263.857	°C at 760 mmHg
Flash Point	102.77	°C
Vapor Pressure	0.016	mmHg at 25°C
Refractive Index	1.46	
Storage Condition	2-8	°C

(Data sourced from ChemBK)[\[1\]](#)

Solubility Profile

1-Butyl-decahydronaphthalene is characterized as being insoluble in water at room temperature.[\[1\]](#) However, it is soluble in most common organic solvents, such as ethanol and various chlorinated hydrocarbons.[\[1\]](#) This solubility profile is consistent with its parent compound, decahydronaphthalene (decalin), which is also immiscible with water but miscible with acetone, benzene, ether, chloroform, and other organic solvents.[\[2\]](#)[\[3\]](#)

Experimental Methodologies

While specific experimental protocols for **1-Butyl-decahydronaphthalene** are not extensively published, the following standard methods are typically employed to determine the key physicochemical properties listed above.

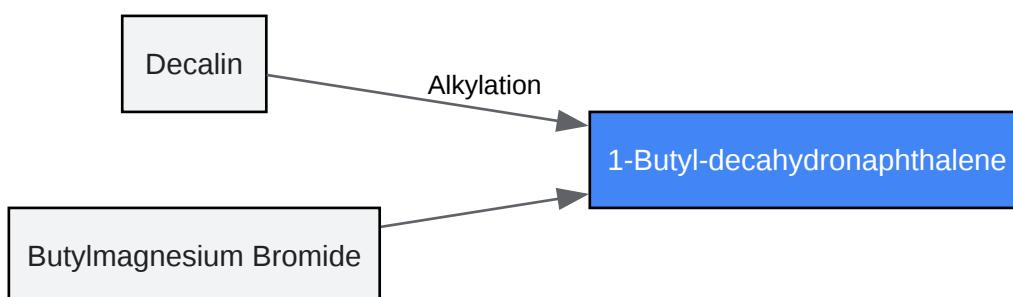
3.1. Determination of Boiling Point

The boiling point is commonly determined using distillation methods, such as simple or fractional distillation, at atmospheric pressure. The temperature at which the liquid-vapor phase equilibrium is established is recorded as the boiling point. For higher accuracy, an ebulliometer can be used, which measures the temperature of the vapor in equilibrium with the boiling liquid.

3.2. Measurement of Density

Density is typically measured using a pycnometer or a digital density meter. The procedure involves accurately measuring the mass of a known volume of the substance at a specific temperature. The density is then calculated by dividing the mass by the volume.

3.3. Viscosity Measurement

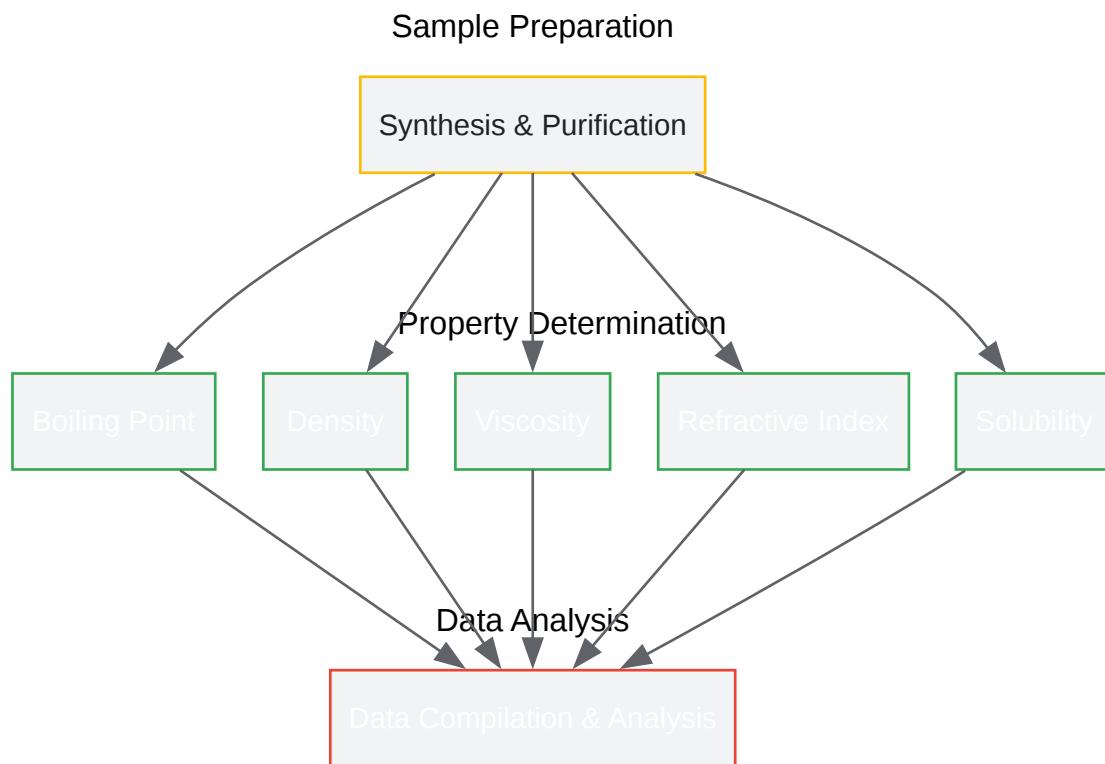

The dynamic viscosity of a liquid like **1-Butyl-decahydronaphthalene** can be measured using various types of viscometers. A common method involves using a capillary viscometer (e.g., an Ostwald or Ubbelohde viscometer), where the time it takes for a fixed volume of the liquid to flow through a capillary tube is measured. Alternatively, a rotational viscometer can be used, which measures the torque required to rotate a spindle immersed in the fluid. For decahydronaphthalene, studies have utilized falling-body viscometers for measurements under varying pressure and temperature.[4][5]

3.4. Determination of Refractive Index

The refractive index is measured using a refractometer, such as an Abbe refractometer. A small sample of the liquid is placed on the prism of the instrument, and light is passed through it. The angle of refraction is measured, from which the refractive index is determined.

Synthesis Pathway

1-Butyl-decahydronaphthalene is generally synthesized by introducing a butyl group to decalin.[1] This is typically achieved through an alkylation reaction. For example, decalin can be reacted with a butylating agent like butylmagnesium bromide (a Grignard reagent) to yield **1-Butyl-decahydronaphthalene**.[1]



[Click to download full resolution via product page](#)

*A simplified diagram of the synthesis of **1-Butyl-decahydronaphthalene**.*

Experimental Workflow for Physicochemical Characterization

The logical flow for characterizing a chemical compound like **1-Butyl-decahydronaphthalene** involves a series of standard analytical tests.

[Click to download full resolution via product page](#)

General workflow for the physicochemical characterization of a chemical compound.

Safety and Handling

While comprehensive safety data for **1-Butyl-decahydronaphthalene** is limited, it is considered a low-toxicity compound.^[1] Standard laboratory safety precautions should be followed. It is recommended to avoid contact with skin and eyes and to ensure proper ventilation during handling.^[1] In case of accidental exposure, immediate medical attention should be sought.^[1] The parent compound, decahydronaphthalene, is combustible and may

form explosive peroxides upon prolonged exposure to air and light.^[3] Therefore, storage in a cool, dark place is advisable.

Conclusion

1-Butyl-decahydronaphthalene is a derivative of decalin with well-defined physical properties that make it suitable for its primary applications as a solvent and chemical additive. This guide provides the core physicochemical data necessary for its effective and safe use in a research and development context. The insolubility in water and solubility in organic solvents are key characteristics dictating its application scope. While specific experimental data on this derivative is not abundant, established analytical methods provide reliable means for its characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. Decahydronaphthalene, cis + trans, 98% | Fisher Scientific [fishersci.ca]
- 3. Decahydronaphthalene | 91-17-8 [chemicalbook.com]
- 4. The effect of stereoisomerism on dynamic viscosity: A study of cis-decalin and trans-decalin versus pressure and temperature - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of 1-Butyl-decahydronaphthalene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1267208#physicochemical-properties-of-1-butyl-decahydronaphthalene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com